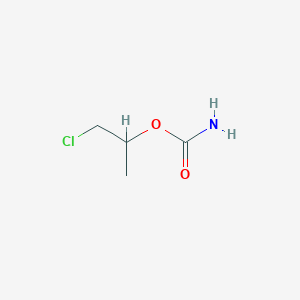

1-Chloropropan-2-yl carbamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloropropan-2-yl carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2/c1-3(2-5)8-4(6)7/h3H,2H2,1H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOHCTCHKQYNRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)OC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 1 Chloropropan 2 Yl Carbamate

Laboratory-Scale Synthesis Protocols

The creation of 1-chloropropan-2-yl carbamate (B1207046) in a laboratory setting predominantly relies on the reaction between 1-chloropropan-2-ol and a suitable carbamoylating agent, such as carbamoyl chloride. This reaction is a form of nucleophilic acyl substitution.

Condensation Reactions between 1-Chloropropan-2-ol and Carbamoyl Chlorides

The most direct method for synthesizing 1-chloropropan-2-yl carbamate involves the condensation reaction between 1-chloropropan-2-ol and carbamoyl chloride. This reaction forms the carbamate ester linkage through a nucleophilic acyl substitution mechanism. The process is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.

The reaction mechanism is initiated by the nucleophilic attack of the oxygen atom from the hydroxyl group of 1-chloropropan-2-ol on the electrophilic carbonyl carbon of the carbamoyl chloride. This attack results in the formation of a transient, high-energy tetrahedral intermediate. In this intermediate, the carbonyl double bond is broken, and the oxygen atom carries a negative charge, while the oxygen from the alcohol bears a positive charge. The stability of this intermediate is crucial for the progression of the reaction. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group, leading to the formation of the final carbamate product.

During the condensation reaction, hydrochloric acid (HCl) is generated as a byproduct. The presence of a base, such as triethylamine, is critical to neutralize this acid. Triethylamine acts as an HCl scavenger, reacting with the liberated HCl to form triethylammonium chloride, a salt that is typically insoluble in the reaction solvent and can be easily removed by filtration. This prevents the protonation of the alcohol nucleophile and the potential for acid-catalyzed side reactions, thereby driving the reaction towards the formation of the desired carbamate product.

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters. Key factors include the stoichiometric ratios of the reactants, temperature, and reaction time.

| Parameter | Optimized Condition | Rationale |

| Stoichiometry | A slight excess of carbamoyl chloride is often used. | To ensure complete conversion of the limiting reactant, 1-chloropropan-2-ol. |

| Temperature | Reactions are typically carried out at low to ambient temperatures (0-25 °C). | To control the reaction rate, minimize the formation of byproducts, and prevent the decomposition of the reactants or product. |

| Solvent | Anhydrous aprotic solvents such as dichloromethane or tetrahydrofuran are commonly employed. | To dissolve the reactants and prevent unwanted side reactions with protic solvents. |

| Reaction Time | Varies depending on the specific reactants and conditions. | Monitored by techniques like thin-layer chromatography (TLC) to determine the point of maximum product formation. |

Interactive Data Table: Optimization of Reaction Conditions (This is a conceptual representation of an interactive table. In a web format, users could filter and sort the data.)

| Entry | 1-Chloropropan-2-ol (Equivalents) | Carbamoyl Chloride (Equivalents) | Triethylamine (Equivalents) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |

| 1 | 1.0 | 1.1 | 1.2 | 0 | Dichloromethane | 4 | 85 |

| 2 | 1.0 | 1.5 | 1.5 | 25 | Tetrahydrofuran | 2 | 90 |

| 3 | 1.0 | 1.1 | 1.2 | 25 | Dichloromethane | 4 | 88 |

| 4 | 1.0 | 1.5 | 1.5 | 0 | Tetrahydrofuran | 3 | 92 |

Coupling Reagents in Carbamate Bond Formation (e.g., EDCI, HOBt)

An alternative approach to the direct use of carbamoyl chlorides involves the use of coupling reagents to facilitate the formation of the carbamate bond from carbamic acid (or a precursor). Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-hydroxybenzotriazole (HOBt) are commonly used in peptide synthesis and can be adapted for carbamate formation.

In this method, the carbamic acid is activated by EDCI to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the hydroxyl group of 1-chloropropan-2-ol. The addition of HOBt is crucial as it reacts with the O-acylisourea to form an active ester, which is less prone to side reactions and racemization (in the case of chiral substrates) and reacts more efficiently with the alcohol to yield the desired carbamate.

Regioselective Synthesis Strategies

The synthesis of this compound requires regioselectivity to ensure the carbamate group is attached to the C2 position of the propane (B168953) chain, rather than the C1 position, which would yield the isomeric 2-chloro-1-propyl carbamate. The inherent difference in the reactivity of the primary (C1) and secondary (C2) hydroxyl groups in the precursor, 1,2-propanediol (before chlorination), can be exploited. Secondary alcohols are generally less sterically hindered than primary alcohols, which can influence the rate of reaction.

In the context of reacting 1-chloropropan-2-ol, the electronic effects of the adjacent chlorine atom can also influence the nucleophilicity of the hydroxyl group. Specific reaction conditions, such as the choice of base and solvent, can be tailored to favor the reaction at the secondary alcohol. For instance, bulky bases might selectively deprotonate the less hindered primary alcohol, while other conditions might favor the reaction at the electronically activated secondary position. However, detailed studies on the regioselective carbamoylation of 1-chloropropan-2-ol are not extensively reported in readily available literature, suggesting that the synthesis often relies on the specific reactivity of the starting material under standard conditions.

Industrial-Scale Production and Process Optimization

The industrial-scale manufacturing of this compound has evolved to prioritize efficiency, safety, and product purity. Modern production techniques often leverage advanced reactor technologies and optimized processes to meet the demands of pharmaceutical and other industries. The synthesis typically involves the reaction of 1-chloropropan-2-ol with a carbamoylating agent, such as carbamoyl chloride. vulcanchem.com

Continuous flow reactors are increasingly employed in the industrial production of this compound to enhance reaction efficiency. vulcanchem.com This technology offers several distinct advantages over traditional batch processing. A primary benefit is superior control over reaction parameters. The high surface-area-to-volume ratio in flow reactors allows for precise management of temperature, preventing hotspots and ensuring a uniform reaction environment. vulcanchem.com This optimized mixing and heat transfer lead to improved consistency and higher yields. vulcanchem.com

Furthermore, continuous flow systems can significantly decrease the reaction times typically required for carbamate synthesis. acs.org The ability to introduce reagents, including gases like carbon dioxide in alternative synthesis routes, in a precise and straightforward manner contributes to a more controlled and faster reaction. acs.org The enclosed nature of these systems also enhances safety, particularly when dealing with hazardous reagents historically used in carbamate synthesis, such as phosgene (B1210022).

When compared to traditional batch reactor systems, continuous flow processes present a more efficient and controllable manufacturing approach for this compound.

| Feature | Continuous Flow Reactor | Batch Reactor |

| Heat Transfer | Highly efficient, excellent temperature control, minimizes hotspots. | Less efficient, potential for temperature gradients and local hotspots. |

| Mixing | Superior and rapid mixing of reactants. vulcanchem.com | Mixing can be less efficient and non-uniform, especially on a large scale. |

| Reaction Time | Generally shorter due to enhanced reaction kinetics and control. acs.org | Often longer, requiring time for heating, reacting, and cooling cycles. |

| Scalability | More straightforward to scale up by extending operational time or parallelizing reactors. | Scaling up can be complex, often requiring complete redesign of the reactor. |

| Safety | Smaller reaction volumes at any given time reduce the risk of runaway reactions. | Large volumes of reactants increase potential hazards. |

| Product Consistency | High consistency from steady-state operation. | Potential for batch-to-batch variability. |

The primary drawbacks of batch reactors, such as challenges in maintaining consistent temperature and mixing throughout a large vessel, can lead to lower yields and the formation of impurities. Continuous flow systems mitigate these issues, resulting in a more streamlined and reliable production process.

Achieving high purity, often exceeding 98%, is critical for this compound, especially for its use as a pharmaceutical intermediate. vulcanchem.com Post-synthesis purification is a crucial step to remove unreacted starting materials, catalysts, and byproducts.

Common industrial purification techniques include:

Fractional Distillation: This method is used to separate compounds based on differences in their boiling points. It is a standard technique for purifying liquid products like carbamates. vulcanchem.com

Chromatographic Techniques: High-performance liquid chromatography (HPLC) or column chromatography can be employed for fine purification to achieve very high purity levels. vulcanchem.com

Extraction and Recrystallization: This two-step process is effective for solid carbamates and can achieve exceptional purity. A method demonstrated for methyl carbamate involves extraction with a solvent like chloroform followed by recrystallization. This process yielded a product with a purity exceeding 99.9% and a recovery of over 92%. researchgate.net The crude product is first dissolved in a suitable solvent to extract impurities, and then the desired compound is crystallized out of the solution by cooling, leaving remaining impurities behind. researchgate.net

The choice of purification method depends on the physical state of the carbamate, the nature of the impurities, and the required final purity.

Optimizing reaction yield is a key focus in the industrial synthesis of this compound. This involves the careful adjustment of various reaction conditions. Catalyst concentration, temperature, solvent, and reaction time are critical parameters that are fine-tuned to maximize product output. researchgate.net

For scalability, continuous flow reactors are particularly advantageous. The transition from laboratory-scale synthesis to industrial production is often more seamless than with batch processes. Scaling up can be achieved by running the continuous reactor for longer periods or by "numbering-up," which involves setting up multiple reactors in parallel. This approach avoids the complex challenges of redesigning large-scale batch reactors while maintaining optimal reaction conditions. vulcanchem.com

Catalytic Approaches in Carbamate Synthesis

Catalysis plays a vital role in modern synthetic routes to carbamates, offering pathways that are more efficient and environmentally benign than traditional methods. Catalysts can activate substrates, lower reaction temperatures, and improve yields and selectivity.

Zinc chloride (ZnCl₂) has been identified as an effective, inexpensive, and efficient catalyst for the synthesis of carbamates from carbamoyl chlorides and alcohols. nih.govacs.org This Lewis acid catalyst activates the carbamoyl chloride, facilitating the nucleophilic attack by the alcohol. nih.gov This method is chemoselective, meaning it does not affect other sensitive functional groups like nitro, keto, or halides that may be present in the molecules. nih.govacs.org

Research has shown that the amount of ZnCl₂ catalyst used has a direct and significant impact on the reaction yield. A systematic study demonstrated that increasing the catalyst loading progressively improves the conversion to the desired carbamate product.

Effect of ZnCl₂ Catalyst Loading on Carbamate Yield

| Entry | Catalyst Equivalent (ZnCl₂) | Yield (%) |

|---|---|---|

| 1 | 0.1 | 30 |

| 2 | 0.25 | 41 |

| 3 | 0.5 | 81 |

| 4 | 0.75 | 85 |

| 5 | 1.0 | 86 |

Data derived from a study on ZnCl₂ catalyzed synthesis of carbamates. researchgate.netnih.gov

This catalytic protocol has proven successful for both aromatic and aliphatic alcohols and has been applied to the gram-scale synthesis of complex pharmaceutical molecules, demonstrating its utility and scalability. nih.govacs.org The use of ZnCl₂ provides a valuable alternative to other metal catalysts, with studies showing its superior performance in achieving yields ranging from 49% to 87% across various substrates. researchgate.netnih.govsemanticscholar.org

Zinc Chloride (ZnCl2) Catalysis in Carbamoyl Chloride Reactions

Proposed Mechanistic Pathways of ZnCl2-Catalyzed Carbamate Formation

Zinc chloride (ZnCl2) serves as an effective and inexpensive catalyst for the synthesis of carbamates from alcohols and carbamoyl chlorides. nih.govresearchgate.net The reaction can proceed at room temperature for many substrates, although heating may be required for others. nih.gov The catalytic role of zinc chloride has been systematically studied, revealing that product yield increases with higher catalyst loading. For instance, in a model reaction, increasing the ZnCl2 equivalent from 0.1 to 1.0 raised the carbamate yield from 30% to 86%. nih.govresearchgate.net

The proposed mechanism for this transformation is depicted below:

Coordination: Zinc chloride initially coordinates with two molecules of the carbamoyl chloride, forming a complex. nih.gov

Isocyanate Formation: The lone pair of electrons on the nitrogen atom participates in forming an in situ isocyanate intermediate. This step also releases chloride ions (Cl⁻) and regenerates ZnCl2 for the catalytic cycle. nih.gov

Nucleophilic Attack: The alcohol then acts as a nucleophile, attacking the highly reactive isocyanate intermediate. This intermolecular addition leads to the formation of an unstable intermediate. nih.gov

Deprotonation: Finally, a chloride ion abstracts a proton from this intermediate to yield the final carbamate product and liberates hydrogen chloride (HCl) as a byproduct. nih.gov

This methodology has proven effective for a range of aromatic and aliphatic alcohols, demonstrating its potential for synthesizing various therapeutic agents. nih.govresearchgate.net

Metal Carbamates as Catalytic Precursors

Metal carbamates, which are complexes containing one or more carbamato ligands (R₂NCO₂⁻), are not only synthetic targets but also serve as valuable catalytic precursors in various chemical transformations. nih.govresearchgate.net These compounds are accessible through diverse synthetic routes, often involving the reaction of amines with carbon dioxide, which can then be stabilized by a metal center. nih.gov

Metal N,N'-dialkylcarbamates have found applications as precursors in catalysis and material chemistry. researchgate.net For example, titanium(IV) carbamate complexes are effective catalyst precursors for ethylene and propylene polymerization. researchgate.net Furthermore, metal carbamates have been explored as precursors for the synthesis of Metal-Organic Frameworks (MOFs). rsc.org The high reactivity of metal carbamates, which readily release CO₂ and an amine upon reaction with protic species like polycarboxylic linkers, allows for MOF formation under mild conditions, including room temperature. rsc.org

The catalytic potential of a wide array of metal carbamates has been investigated in the coupling reaction between aziridines and carbon dioxide, demonstrating their utility in CO₂ activation routes. nih.govresearchgate.net

Polymer-Supported Catalysts in CO2-Based Carbamate Synthesis

The synthesis of carbamates from carbon dioxide, amines, and alkyl halides represents an environmentally benign alternative to traditional methods that use toxic reagents like phosgene. chemistryviews.orgacs.org A significant advancement in this area is the use of polymer-supported catalysts, which facilitate easy separation and recycling of the catalyst, enhancing the sustainability of the process. chemistryviews.org

One such system employs 1,8-diazabicyclo[5.4.0]undec-7-ene supported on polystyrene (PS-DBU) as a reusable organic base. chemistryviews.org This heterogeneous catalyst effectively promotes the three-component coupling reaction under mild conditions: 1 atmosphere of CO₂ and room temperature. chemistryviews.org The process is performed in a one-pot manner and often yields carbamates in high purity after simple filtration and solvent evaporation, eliminating the need for chromatographic purification. chemistryviews.orgresearchgate.net

The PS-DBU catalyst has demonstrated excellent reusability over multiple cycles without a significant drop in the chemical yield of the carbamate product. chemistryviews.orgresearchgate.net This approach is compatible with a wide range of amines and alkyl halides, offering a versatile and efficient protocol for carbamate synthesis. chemistryviews.org

Table 1: Catalyst Recycle Test for PS-DBU in Ethyl Carbamate Synthesis researchgate.net

| Cycle | Yield (%) |

|---|---|

| 1 | 90 |

| 2 | 89 |

| 3 | 89 |

| 4 | 87 |

| 5 | 86 |

Palladium-Catalyzed Pathways and Mechanistic Insights

Palladium-catalyzed reactions are powerful tools for forming carbon-nitrogen bonds, including the synthesis of carbamates. nih.gov An efficient one-pot method involves the palladium-catalyzed cross-coupling of aryl halides (Ar-X, where X = Cl) or triflates (Ar-OTf) with sodium cyanate (NaOCN) in the presence of an alcohol. nih.govorganic-chemistry.org

The generally accepted mechanism for this transformation involves a Pd(0)/Pd(II) catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide or triflate to form an Ar-Pd(II)-X complex.

Ligand Exchange: The halide or triflate on the palladium complex is exchanged for a cyanate group from NaOCN.

Reductive Elimination: The aryl isocyanate (Ar-N=C=O) is formed via reductive elimination, regenerating the Pd(0) catalyst.

Nucleophilic Trapping: The highly reactive aryl isocyanate intermediate is then trapped in situ by an alcohol nucleophile to produce the final N-aryl carbamate. organic-chemistry.org

This methodology is notable for its broad substrate scope, tolerating a wide variety of primary, secondary, and sterically hindered alcohols. organic-chemistry.org The use of aryl triflates as starting materials expands the scope further, allowing for the synthesis of carbamates from substrates that might be incompatible with other conditions. nih.govnih.gov

Ruthenium-Catalyzed Cycloaddition Reactions in Carbamate Synthesis

Ruthenium complexes are effective catalysts for the synthesis of carbamates, particularly through the reductive carbonylation of nitroaromatics. rsc.orgresearchgate.net This process offers a phosgene-free route to carbamates and isocyanates. researchgate.net Catalytic systems based on ruthenium carbonyls, such as Ru₃(CO)₁₂ and Ru(CO)₃(PPh₃)₂, have been shown to convert aromatic nitro compounds into the corresponding carbamates with high selectivity. rsc.org

The reaction mechanism is complex but is understood to involve the reduction of the nitro group and the incorporation of carbon monoxide. The process is often carried out in an alcoholic solvent, which traps the isocyanate intermediate to form the carbamate. acs.orgacs.org The kinetics and mechanisms of these reactions have been studied to understand the formation of both aniline and carbamate products. acs.org These catalyzed carbonylations are appealing for industrial applications due to their environmental advantages over traditional methods. researchgate.net

Biocatalytic Transformations in Related Systems

Biocatalysis offers a powerful and environmentally friendly approach for the synthesis of chiral molecules, which are crucial building blocks for pharmaceuticals. nih.gov The asymmetric reduction of prochiral ketones to chiral alcohols is a key transformation that can be achieved with high stereoselectivity using microbial whole cells or isolated enzymes like carbonyl reductases (CREDs) and alcohol dehydrogenases (ADHs). nih.govalmacgroup.com This is particularly relevant for producing chiral precursors to compounds like this compound.

Diastereoselective Microbial Reductions

The stereoselective reduction of α-halo ketones is a valuable method for producing chiral α-haloalcohols, which are versatile synthetic intermediates. almacgroup.com However, this transformation can be challenging due to potential dehalogenation side reactions. researchgate.net Biocatalytic methods have shown great promise in overcoming these challenges.

A range of recombinant carbonyl reductase biocatalysts have been investigated for the reduction of α-halo ketones. almacgroup.com For example, specific ADHs have been identified that can reduce α-chloroketones with high conversion and diastereoselectivity. researchgate.net In some cases, complementary diastereoselectivity can be achieved by selecting different enzymes, providing access to various stereoisomers of the desired halohydrin. researchgate.net The optimization of reaction conditions, such as the use of co-solvents and cofactor regeneration systems (e.g., using isopropanol), is crucial for achieving high yields and stereoselectivity. almacgroup.com

Table 2: Examples of Diastereoselective Microbial Reduction of α-Halo Ketones researchgate.net

| Enzyme/Microorganism | Substrate | Product | Conversion (%) | Diastereomeric Excess (de, %) |

|---|---|---|---|---|

| ADH from Sphingobium yanoikuyae | 2-chloro-1-(2,4-dichlorophenyl)propan-1-one | (1R,2S)-2-chloro-1-(2,4-dichlorophenyl)propan-1-ol | 85 | 90 |

| ADH from Ralstonia sp. (RasADH) | 2-chloro-1-phenylpropan-1-one | (1R,2S)-2-chloro-1-phenylpropan-1-ol | 98 | 84 |

| ADH from Ralstonia sp. (RasADH) | 2-chloro-1-(4-fluorophenyl)ethan-1-one | (S,S)-product | 95 | 86 |

Enantiopurity Control in Biocatalytic Processes

The production of enantiomerically pure this compound is crucial for applications where a specific stereoisomer is required. Biocatalytic methods, particularly enzymatic kinetic resolution, offer a highly selective and environmentally benign approach to control the enantiopurity of this compound, primarily through the resolution of its precursor, (±)-1-chloropropan-2-ol. unimi.itnih.govmdpi.com

Lipases are the most extensively used enzymes for the kinetic resolution of racemic secondary alcohols due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. unimi.itnih.gov The fundamental principle of lipase-catalyzed kinetic resolution of (±)-1-chloropropan-2-ol involves the enantioselective acylation of one of the enantiomers, leaving the other unreacted. This difference in reaction rate allows for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting enantiomer (as the unreacted alcohol).

The general scheme for this resolution involves the transesterification of the racemic alcohol with an acyl donor, such as vinyl acetate, in the presence of a lipase. For instance, a lipase might selectively acylate the (R)-enantiomer of 1-chloropropan-2-ol to form (R)-1-chloropropan-2-yl acetate, leaving the (S)-1-chloropropan-2-ol unreacted. These two compounds can then be separated by standard chromatographic techniques. Subsequent carbamoylation of the desired enantiomerically pure alcohol yields the enantiopure this compound.

Several factors are critical in controlling the enantiopurity and yield of the desired product in these biocatalytic processes:

Choice of Enzyme: Different lipases exhibit varying degrees of enantioselectivity towards a specific substrate. Lipases from sources such as Candida antarctica (Lipase B, often immobilized as Novozym 435), Pseudomonas fluorescens, and Candida rugosa are commonly screened to find the optimal catalyst for the resolution of chlorohydrins. researchgate.net

Acyl Donor: The choice of the acyl donor can significantly influence the reaction rate and enantioselectivity. Vinyl esters, such as vinyl acetate, are often preferred as they produce a vinyl alcohol tautomer that converts to acetaldehyde, rendering the reaction irreversible.

Solvent: The nature of the organic solvent can impact enzyme activity and enantioselectivity. Non-polar solvents like hexane and toluene are frequently used.

Temperature: Reaction temperature affects both the rate of reaction and the stability of the enzyme. Optimization is required to find a balance between a reasonable reaction time and maintaining the enzyme's catalytic activity and selectivity.

The efficiency of the kinetic resolution is typically evaluated by the enantiomeric excess (ee) of both the product and the remaining substrate, as well as the conversion percentage. For an ideal kinetic resolution, a high enantiomeric excess for both the acylated product and the unreacted alcohol is achieved at approximately 50% conversion.

The following interactive table illustrates typical results from a lipase-catalyzed kinetic resolution of a racemic secondary alcohol, demonstrating the effect of different lipases on enantiomeric excess and conversion.

| Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) |

| Candida antarctica Lipase B | Vinyl Acetate | Toluene | 24 | 50 | >99 | 98 |

| Pseudomonas fluorescens Lipase | Vinyl Acetate | Hexane | 48 | 48 | 95 | 97 |

| Candida rugosa Lipase | Ethyl Acetate | Toluene | 72 | 45 | 85 | 89 |

Once the enantiomerically pure (R)- or (S)-1-chloropropan-2-ol is obtained, it can be converted to the corresponding enantiopure this compound through a reaction with a carbamoylating agent, such as isocyanic acid or a derivative thereof. This subsequent step generally proceeds without affecting the stereocenter, thus preserving the enantiopurity achieved during the biocatalytic resolution.

Chemical Reactivity and Mechanistic Investigations

Substitution Reactions of the Chlorine Atom

The carbon-chlorine bond in 1-chloropropan-2-yl carbamate (B1207046) is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the derivatization of the molecule.

The chlorine atom of 1-chloropropan-2-yl carbamate can be displaced by a variety of nucleophiles, including amines, thiols, and alcohols. vulcanchem.com These reactions typically proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism, particularly given that the chlorine is attached to a primary carbon. The reaction involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon were chiral.

The general scheme for these reactions can be represented as follows:

With Amines: R-NH(_2) + Cl-CH(_2)-CH(CH(_3))-O(CO)NH(_2) (\rightarrow) R-NH-CH(_2)-CH(CH(_3))-O(CO)NH(_2) + HCl

With Thiols: R-SH + Cl-CH(_2)-CH(CH(_3))-O(CO)NH(_2) (\rightarrow) R-S-CH(_2)-CH(CH(_3))-O(CO)NH(_2) + HCl

With Alcohols: R-OH + Cl-CH(_2)-CH(CH(_3))-O(CO)NH(_2) (\rightarrow) R-O-CH(_2)-CH(CH(_3))-O(CO)NH(_2) + HCl

These substitutions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), and may require elevated temperatures (50–80°C) to proceed at a reasonable rate. vulcanchem.com

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Product |

|---|---|

| Amines (R-NH(_2)) | 1-(Alkylamino)propan-2-yl carbamate |

| Thiols (R-SH) | 1-(Alkylthio)propan-2-yl carbamate |

The efficiency of the aforementioned substitution reactions is highly dependent on the ability of the chlorine atom to depart as a chloride ion (Cl). In the context of nucleophilic substitution, chloride is considered a good leaving group because it is the conjugate base of a strong acid (HCl) and can stabilize the negative charge effectively. The strength of the carbon-chlorine bond and the stability of the resulting chloride ion are key factors that influence the reaction rate.

While chlorine is a good leaving group, the nature of the leaving group can significantly influence the outcome of reactions involving haloalkyl carbamates. For instance, intramolecular cyclization can occur if a nucleophilic center within the molecule can attack the electrophilic carbon bearing the leaving group. In the case of this compound, the nitrogen atom of the carbamate could potentially act as an internal nucleophile, leading to the formation of a five-membered ring, an oxazolidinone derivative.

This intramolecular cyclization would be in competition with intermolecular nucleophilic substitution. The propensity for ring closure is influenced by several factors, including the nature of the leaving group. A better leaving group will facilitate both inter- and intramolecular reactions. For instance, converting the chlorine to a better leaving group, such as a tosylate or mesylate, would be expected to increase the rate of both substitution and cyclization reactions. The specific reaction conditions, such as the concentration of the external nucleophile and the solvent, will ultimately determine the major product.

Hydrolysis of this compound

The carbamate functional group in this compound is susceptible to hydrolysis, which involves the cleavage of the ester linkage. This process can be catalyzed by either acid or base and results in the formation of 1-chloropropan-2-ol, carbon dioxide, and ammonia (or an amine). The hydrolysis of this compound is reported to follow first-order kinetics. vulcanchem.com

Under acidic conditions, the hydrolysis of carbamates generally proceeds through an A(_\text{AC})2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

The proposed steps for the A(_\text{AC})2 mechanism are as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking water molecule to the nitrogen atom.

Elimination of the leaving group (in this case, leading to the formation of 1-chloropropan-2-ol and carbamic acid).

The resulting carbamic acid is unstable and decomposes to carbon dioxide and ammonia.

In the presence of a base, the hydrolysis of carbamates typically follows a B(_\text{AC})2 (base-mediated, acyl-oxygen cleavage, bimolecular) mechanism. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the carbamate group.

The proposed steps for the B(_\text{AC})2 mechanism are as follows:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.

The tetrahedral intermediate collapses, leading to the cleavage of the carbon-oxygen bond and the departure of the alkoxide leaving group (the anion of 1-chloropropan-2-ol).

The resulting carbamic acid is then deprotonated by the base to form a carbamate anion, which subsequently decomposes to carbon dioxide and ammonia.

Table 2: Comparison of Hydrolysis Mechanisms for this compound

| Mechanism | Catalyst | Initial Step | Key Intermediate | Products |

|---|---|---|---|---|

| AAC2 | Acid (H) | Protonation of carbonyl oxygen | Protonated tetrahedral intermediate | 1-Chloropropan-2-ol, CO(_2), NH(_4) |

| BAC2 | Base (OH) | Nucleophilic attack by OH | Tetrahedral intermediate | 1-Chloropropan-2-ol, CO(_2), NH(_3) |

Oxidation Reactions to Form Carbonyl Compounds

While the carbamate functional group itself is generally stable towards oxidation, the carbon atom to which it is attached is a secondary carbon. The parent alcohol for this compound is 1-chloropropan-2-ol, a secondary alcohol. Secondary alcohols are readily oxidized to form ketones. libretexts.orgsavemyexams.com

Common oxidizing agents such as chromic acid (H₂CrO₄), pyridinium chlorochromate (PCC), or solutions of sodium or potassium dichromate(VI) in acidic conditions can effectively convert secondary alcohols into ketones. savemyexams.comchemguide.co.uk In this context, the oxidation of the structural backbone of this compound would theoretically yield 1-chloro-2-propanone. This reaction involves the removal of two hydrogen atoms: one from the hydroxyl group (or, in this case, the carbamate's N-H after hydrolysis) and one from the carbon atom bearing the oxygen. Although direct oxidation of the intact carbamate ester at this position is not a commonly cited reaction, the susceptibility of the secondary alcohol precursor to this transformation is a key aspect of its chemical profile.

Carbamic Acid and Carbamoyl Intermediates in Reactions

Carbamic acid intermediates are central to the chemical reactivity of this compound, particularly during its hydrolysis. In both acidic and basic aqueous media, the hydrolysis of the carbamate ester bond results in the formation of 1-chloropropan-2-ol and carbamic acid (H₂NCOOH). nih.gov

Carbamic acid itself is an unstable compound and readily undergoes spontaneous decomposition in aqueous solution to yield ammonia and carbon dioxide. This decomposition is a key feature of carbamate chemistry.

The reaction sequence is as follows:

Hydrolysis: this compound + H₂O → 1-Chloropropan-2-ol + Carbamic Acid

Decomposition: Carbamic Acid → Ammonia + Carbon Dioxide

Furthermore, carbamic acid can act as an intermediate in the synthesis of carbamates. For example, the reaction of an amine with carbon dioxide can form a carbamic acid, which can then be esterified to produce the final carbamate product. Carbamoyl intermediates, such as carbamoyl chlorides, are also used in synthesis, reacting with alcohols like 1-chloropropan-2-ol to form the carbamate linkage. nih.gov

Side Reactions and Impurity Formation in Synthesis

The synthesis of this compound typically involves the reaction of 1-chloropropan-2-ol with a carbamoylating agent, such as carbamoyl chloride or phosgene (B1210022) derivatives, in the presence of a base. nih.gov A common base used in these reactions is a tertiary amine, like triethylamine (Et₃N). This synthetic route is susceptible to several side reactions that can lead to the formation of impurities.

Potential side reactions include:

Overalkylation: If the nitrogen of the newly formed carbamate is deprotonated, it can potentially react with another molecule of an alkylating agent if present.

Reaction with Solvent: The choice of solvent can influence side reactions.

Formation of By-products from the Base: The base used to scavenge acid formed during the reaction can lead to significant by-products.

In syntheses that utilize reagents like carbamoyl chloride, hydrogen chloride (HCl) is generated as a stoichiometric byproduct. To neutralize this acid and drive the reaction to completion, a tertiary amine base such as triethylamine is commonly added. The triethylamine reacts with the HCl to form triethylammonium chloride (Et₃NH⁺Cl⁻), a salt.

This salt is often the most significant and predictable impurity from the reaction. While not an "adduct" in the sense of being covalently bonded to the main product, it co-precipitates or remains in the crude product mixture. Standard purification procedures involve the investigation and removal of this salt. A common workup step is to wash the organic reaction mixture with water or a dilute aqueous acid solution. mdpi.com This process partitions the water-soluble triethylammonium chloride salt into the aqueous layer, effectively removing it from the desired organic product. The presence and subsequent removal of this salt are routine considerations in the synthesis of carbamates via this pathway, and its identity can be confirmed by standard analytical techniques if isolated.

Derivatives, Analogues, and Synthetic Utility

Synthesis of New Carbamate (B1207046) Derivatives from 1-Chloropropan-2-yl carbamate

The chemical structure of this compound is amenable to the synthesis of novel carbamate derivatives. The chlorine atom at the C1 position is a leaving group, susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups into the molecule, leading to a diverse library of new compounds while retaining the core carbamate structure. The carbamate group itself can also undergo transformations, further expanding its synthetic utility. This dual reactivity is a key feature that makes it a useful intermediate for creating more complex molecules.

The general strategy for derivatization involves the reaction of this compound with a suitable nucleophile, which displaces the chloride ion. This reaction can be used to introduce a range of functionalities, as illustrated in the following table.

| Nucleophile (Nu-H) | Resulting Derivative Structure | Derivative Class |

|---|---|---|

| Amine (R₂NH) | R₂N-CH₂-CH(OCONH₂)-CH₃ | Amino-propan-2-yl carbamate |

| Alcohol (ROH) | RO-CH₂-CH(OCONH₂)-CH₃ | Alkoxy-propan-2-yl carbamate |

| Thiol (RSH) | RS-CH₂-CH(OCONH₂)-CH₃ | Thioether-propan-2-yl carbamate |

| Azide (N₃⁻) | N₃-CH₂-CH(OCONH₂)-CH₃ | Azido-propan-2-yl carbamate |

This compound as a Key Intermediate in Organic Synthesis

This compound serves as a pivotal intermediate in various multi-step organic syntheses. Its structure provides a three-carbon chain (a C3 synthon) where two different positions can be functionalized selectively. The chlorine atom allows for coupling with other molecules through nucleophilic substitution, while the carbamate group can be used as a protecting group for amines or as a precursor for other functional groups. This versatility enables the construction of complex molecular architectures required for specialty chemicals and active pharmaceutical ingredients.

Utilization in the Synthesis of Pharmaceutically Active Compounds

Chlorine-containing compounds are integral to the pharmaceutical industry, with a significant percentage of approved drugs relying on chlorine chemistry for their synthesis. nih.gov These compounds often serve as key intermediates in the production of a wide range of therapeutics. nih.gov

This compound and its close analogues are valuable precursors in the development of Active Pharmaceutical Ingredients (APIs). The "chloropropanol" backbone is a structural motif found in several classes of drugs. By modifying the carbamate and reacting the chloro-group, chemists can synthesize targeted molecules for various therapeutic applications. The ability to build upon this simple, functionalized scaffold is a cornerstone of many modern drug synthesis strategies.

Carvedilol is a non-selective beta-adrenergic blocking agent used in the management of cardiovascular disorders. derpharmachemica.com The synthesis of Carvedilol often involves intermediates that are structurally related to this compound. A key step in several synthetic routes is the use of a protected 1-chloro-3-(carbazol-4-yloxy)propan-2-ol intermediate. derpharmachemica.comjetir.org

For instance, 4-hydroxycarbazole can be reacted with epichlorohydrin to produce an epoxide, which is then opened to yield 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol. jocpr.comjocpr.com This key intermediate, which shares the same 1-chloropropan-2-ol backbone, is subsequently reacted with an amine, such as 2-(2-methoxyphenoxy)ethanamine, to construct the core of the Carvedilol molecule. jocpr.com Protecting the hydroxyl group of the chloropropanol intermediate, for example as an acetate, is a common strategy to prevent side reactions. derpharmachemica.com

| Reactant 1 | Reactant 2 | Key Intermediate Formed | Relevance |

|---|---|---|---|

| 4-Hydroxycarbazole | Epichlorohydrin | 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol | A structural analogue used in Carvedilol synthesis. derpharmachemica.comjocpr.com |

| 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol | 2-(2-Methoxyphenoxy)ethanamine | Carvedilol Precursor | Demonstrates the utility of the chloropropanol scaffold in API synthesis. jocpr.com |

Oxazolidinones are a critical class of synthetic antibiotics effective against multidrug-resistant Gram-positive bacteria. arkat-usa.orgnih.gov Linezolid, the first member of this class approved for clinical use, functions by inhibiting the initiation of bacterial protein synthesis. nih.gov

The synthesis of the core oxazolidinone ring structure frequently employs chiral C3 synthons derived from or analogous to this compound. A common synthetic strategy involves the coupling of an N-aryl carbamate with a chiral 3-chloro-2-hydroxypropylamine derivative. researchgate.net For example, a key step in some Linezolid syntheses is the reaction between ethyl (3-fluoro-4-morpholinophenyl)carbamate and a derivative like (S)-1-acetamido-3-chloropropan-2-yl acetate. google.com In this process, the carbamate nitrogen of the aryl carbamate acts as a nucleophile, displacing the chlorine atom in an intramolecular cyclization to form the 2-oxazolidinone ring.

The antibacterial activity of oxazolidinones like Linezolid is highly dependent on their stereochemistry, specifically the (S)-configuration at the C-5 position of the oxazolidinone ring. Therefore, stereoselective synthesis is essential. This is achieved by using enantiomerically pure starting materials, known as chiral synthons.

A highly effective strategy involves starting with enantiopure epichlorohydrin. For instance, the synthesis of the active (S)-enantiomer of many oxazolidinone antibiotics is accomplished by using (R)-epichlorohydrin as the starting material. arkat-usa.org The reaction of an N-aryl carbamate with (R)-epichlorohydrin proceeds in an enantiospecific manner to yield the desired (S)-oxazolidinone. arkat-usa.org This demonstrates a well-established stereoselective pathway where the chirality of the starting C3 building block directly dictates the stereochemistry of the final pharmaceutically active molecule.

| Chiral Starting Material | Key Chiral Intermediate | Stereochemistry of Final Oxazolidinone Product |

|---|---|---|

| (R)-Epichlorohydrin | (R)-1-chloro-3-(arylamino)propan-2-ol derivative | (S)-configuration (Biologically Active) arkat-usa.org |

| (S)-Epichlorohydrin | (S)-1-chloro-3-(arylamino)propan-2-ol derivative | (R)-configuration |

Construction of Oxazolidinone Antibacterial Agents (e.g., Linezolid Precursors)

One-Pot Synthesis Strategies via Carbamate Intermediates

One-pot synthesis methodologies are highly valued in organic chemistry for their efficiency, reducing the need for isolating intermediates and thereby saving time and resources. Carbamates are frequently synthesized using such protocols, which can be adapted for various derivatives. organic-chemistry.org These strategies often circumvent the use of hazardous reagents like phosgene (B1210022). nih.govresearchgate.net

A common one-pot approach involves the three-component coupling of an amine, carbon dioxide (CO2), and an alkyl halide. acs.orgresearchgate.net In this method, the amine reacts with CO2 to form a carbamate anion, which then reacts with an electrophile like an alkyl halide. acs.org The use of a solid-supported base can facilitate this reaction under mild conditions, allowing for the isolation of alkyl carbamates in high yields. researchgate.net

Another versatile one-pot procedure for creating O-aryl carbamates involves the in-situ formation of N-substituted carbamoyl chlorides from amines, which then react with phenols. organic-chemistry.org This method avoids the need to handle sensitive carbamoyl chloride intermediates directly. organic-chemistry.org Similarly, isocyanate intermediates can be generated in situ from Boc-protected amines and subsequently reacted with alcohols or thiols to produce the desired carbamates. researchgate.net The Curtius rearrangement of acyl azides in the presence of alcohols also provides a pathway to carbamates, transforming carboxylic acids into carbamate derivatives in a single pot. nih.gov

These efficient synthetic routes are crucial for generating large combinatorial libraries of bioactive molecules for rapid screening. acs.org

Table 1: Overview of One-Pot Carbamate Synthesis Strategies

| Method | Reactants | Key Features |

|---|---|---|

| Three-Component Coupling | Amine, CO2, Alkyl Halide | Avoids isolation of carbamate anion intermediate; can be catalyzed by an immobilized base. acs.orgresearchgate.net |

| In-Situ Carbamoyl Chloride Formation | Amine, Phenol, Phosgene equivalent | Avoids direct handling of sensitive carbamoyl chlorides. organic-chemistry.org |

| In-Situ Isocyanate Generation | Boc-protected Amine, Alcohol/Thiol | Efficiently produces carbamates and thiocarbamates. researchgate.net |

Carbamate Side Chains in Diverse Bioactive Molecules

The carbamate group is a key structural motif in a multitude of approved drugs and prodrugs, highlighting its importance in medicinal chemistry. nih.govepa.gov Its prevalence is due to its chemical stability, resemblance to a peptide bond, and its ability to permeate cell membranes. nih.govacs.orgepa.gov These characteristics allow the carbamate moiety to serve as a stable and effective surrogate for amide or peptide bonds, which can improve a drug's potency, duration of action, or target specificity. nih.gov

Incorporating a carbamate group can enhance the biological activity of the parent molecule. nih.gov By modifying the substituents on the amino and carboxyl ends of the carbamate, chemists can fine-tune the molecule's biological and pharmacokinetic properties. nih.gov The carbamate functionality can also participate in crucial drug-target interactions, such as forming hydrogen bonds with enzymes or receptors. nih.govacs.org

Carbamates are integral to a wide range of therapeutic agents, including:

Cholinesterase inhibitors for treating neurodegenerative disorders (e.g., Rivastigmine). nih.gov

Anticonvulsants for managing epilepsy (e.g., Felbamate). nih.gov

Antineoplastic agents used in cancer chemotherapy (e.g., Mitomycin C, Irinotecan). nih.gov

HIV protease inhibitors (e.g., Ritonavir, Darunavir). nih.gov

Furthermore, the carbamate linkage is frequently used in prodrug design to protect hydroxyl, carboxyl, or amine groups from first-pass metabolism, thereby enhancing the drug's bioavailability. nih.govepa.gov

Application in Agrochemical Synthesis

The carbamate functional group is a cornerstone in the agrochemical industry, forming the basis for a significant class of pesticides, including insecticides, herbicides, and fungicides. nih.govnih.govresearchgate.net The widespread use of carbamate-based compounds in agriculture began with the registration of Carbaryl in 1959. nih.gov These compounds are effective due to their ability to act as neurotoxins in insects. nih.govnih.gov

Carbamate insecticides, such as Carbofuran, Carbaryl, and Methomyl, function by inhibiting the enzyme acetylcholinesterase (AChE) in insects. mdpi.comwikipedia.org This inhibition is reversible, which distinguishes them from organophosphate pesticides that cause irreversible inhibition. mdpi.com By blocking AChE, carbamates cause an accumulation of the neurotransmitter acetylcholine at synaptic junctions, leading to paralysis and death of the target pest. nih.govnih.gov

The versatility of the carbamate structure allows for the development of compounds with selective toxicity, targeting pests while minimizing harm to non-target organisms. nih.govnih.gov Beyond insecticides, specific structural modifications to the carbamate moiety lead to compounds with herbicidal or fungicidal properties, making them a versatile tool in crop protection. researchgate.netmdpi.com

Structure-Activity Relationship of Carbamate-Based Agrochemicals

The biological activity of carbamate agrochemicals is intrinsically linked to their chemical structure. nih.govnih.gov For insecticidal carbamates, efficacy is determined by three main properties: lipid solubility, structural complementarity to the active site of acetylcholinesterase (AChE), and stability against detoxification by enzymes. nih.gov

The primary mechanism of action involves the carbamate molecule binding to the AChE active site, acting as a substrate with a very low turnover number, which effectively inhibits the enzyme. nih.govnih.gov The relationship between the carbamate's structure and its inhibitory potency has been studied extensively. Quantitative structure-activity relationship (QSAR) models have been developed to predict the inhibitory activity of different carbamate compounds based on their molecular features. nyxxb.cn These models demonstrate that factors influencing the electronic and steric properties of the molecule play a crucial role in its binding affinity to AChE. nyxxb.cn

The general structure of carbamate pesticides can be varied to create different classes of agrochemicals:

Insecticides: Typically N-methyl carbamates. mdpi.com

Herbicides: Often feature an aromatic moiety on the nitrogen atom. mdpi.com

Fungicides: May include a benzimidazole moiety. mdpi.com

This structural versatility allows for the fine-tuning of activity and selectivity, providing a basis for designing new and more effective agrochemicals. nih.govnih.gov

Material Science Applications of Carbamate Functionality

The carbamate group is not only vital in life sciences but also plays a significant role in material science. nih.govresearchgate.net Its primary application is in the synthesis of polyurethanes, a major class of polymers with diverse applications. wikipedia.org The carbamate linkage, often referred to as a urethane link in this context, forms the backbone of these polymers. wikipedia.org

Polyurethanes are known for their excellent combination of properties, which can be tailored for various uses, including foams, elastomers, coatings, and adhesives. wikipedia.org The presence of the carbamate group contributes to the durability and resilience of these materials. paint.org

Polymerization Processes (e.g., Polyurethanes, Coatings)

Polyurethanes are polymers characterized by the presence of multiple carbamate (urethane) groups in their main chain. wikipedia.org The most common method for synthesizing polyurethanes is the reaction of a diisocyanate with a polyol (a molecule with multiple alcohol groups). wikipedia.org This reaction forms the characteristic carbamate linkages that connect the monomer units. wikipedia.org

In the field of coatings, carbamate functionality is highly desirable for producing durable and resistant finishes, particularly for automotive topcoats. paint.org Carbamate-functional resins can be crosslinked with agents like melamine to form urethane bridges without the use of isocyanates. paint.org These coatings exhibit excellent resistance to chemical and environmental etching due to the stability of the urethane crosslinks. paint.org Another approach involves glycidyl carbamate (GC) functional resins, which combine the properties of polyurethanes with the reactivity of epoxides, leading to coatings with improved hardness and toughness. researchgate.net

Table 2: Applications of Carbamate Functionality in Polymers

| Application | Polymer Type | Key Features |

|---|---|---|

| Flexible & Rigid Foams | Polyurethane | Formed by reacting diisocyanates and polyols. wikipedia.org |

| Elastomers & Solids | Polyurethane | Offers a wide range of mechanical properties. wikipedia.org |

| Automotive Topcoats | Carbamate-Functional Resins | Provides excellent durability and etch resistance through stable urethane crosslinks. paint.org |

Carbamate-Containing Monomers and Polymerization Initiators

Monomers containing carbamate groups are valuable building blocks for creating specialized polymers. google.comtandfonline.com These monomers can be synthesized by reacting a molecule containing a hydroxyl group with an isocyanate. tandfonline.com For example, reacting an acrylic alcohol with an isocyanate can produce acrylic carbamate monomers. google.com These monomers can then be polymerized, either alone or with other vinyl monomers, using standard polymerization techniques like bulk, solution, or emulsion methods. google.com

Vinyl carbamates are an alternative to traditional (meth)acrylate monomers used in coatings. nih.gov They often exhibit lower cytotoxicity while maintaining similar photoreactivity, making them attractive for applications where biocompatibility is a concern. nih.gov Carbamate-methacrylate monomers have also been developed for specific uses, such as dental restorative resins, where they offer advantages like higher conversion rates and lower polymerization shrinkage compared to conventional materials. researchgate.netgoogle.com The synthesis of these monomers often involves a single-step procedure, for instance, the reaction of an isocyanate with a hydroxyalkyl methacrylate. researchgate.net

Self-Immolative Linkers with Carbamate Groups in Advanced Materials

Self-immolative linkers are intelligent molecular constructs designed to undergo a spontaneous, sequential degradation cascade upon cleavage of a trigger group, leading to the release of a specific molecule. This "domino-like" disassembly is a cornerstone of stimuli-responsive materials, finding applications in areas such as drug delivery, diagnostics, and smart polymers. The carbamate group is a key functional moiety in the design of many such systems. While aromatic self-immolative systems, such as those based on p-aminobenzyl carbamate (PABC), are well-established, the development of analogous linkers for the release of aliphatic amines has been more challenging due to their poor leaving group ability and high pKa values rsc.orgresearchgate.net.

Recent research has explored novel self-immolative systems that incorporate carbamate functionalities for the controlled release of molecules in advanced materials. These linkers are often part of a larger molecular assembly that responds to a specific stimulus, such as reduction, light, or changes in pH mdpi.comnih.gov. The stability and cleavage kinetics of the carbamate bond are critical parameters that are fine-tuned through the design of the linker's molecular structure.

A notable example of a self-immolative linker designed for aliphatic amines is the dithiol-ethyl carbonate connected to a benzyl carbamate (DEC) linker. This system is engineered to release aliphatic amines rapidly and quantitatively following disulfide reduction rsc.orgresearchgate.net. The DEC linker is composed of two self-immolative units that act in series. Upon reduction of the disulfide bond, a free thiol is generated, which then undergoes a spontaneous cyclization to form a cyclic thioether. This cyclization event releases a phenol intermediate, which in turn triggers a 1,6-elimination of the benzyl carbamate, liberating the attached aliphatic amine rsc.org. This multi-step, self-immolative cascade ensures a clean and efficient release of the cargo molecule.

The utility of such carbamate-containing self-immolative linkers has been demonstrated in the reversible modification of lysine residues on proteins, such as CRISPR-Cas9. By conjugating polyethylene glycol (PEG), cell-penetrating peptides, or donor DNA to Cas9 via the DEC linker, researchers have been able to enhance the biological properties of the protein, such as its diffusion through brain tissue and its efficiency in homology-directed DNA repair rsc.orgresearchgate.net.

The design of these advanced materials often involves a modular approach, where the self-immolative linker is one of several key components. Other components include a trigger that responds to a specific stimulus, and the payload or reporter molecule to be released. The choice of the carbamate structure and its neighboring groups can significantly influence the stability and rate of the self-immolative process. For instance, in some systems, the introduction of methyl groups ortho to the carbamate moiety on an aromatic ring can increase the stability of the linker by sterically hindering the rotation of the N-C bond, which in turn affects the electronic properties of the carbamate nih.govsigutlabs.commdpi.com.

While much of the research has focused on aromatic systems, the principles of carbamate-based self-immolation are being extended to a wider range of molecular scaffolds, including those that can release alcohols and other functional groups nih.govsigutlabs.com. The development of new self-immolative linkers with tunable release kinetics and responsiveness to various stimuli is an active area of research with significant potential for the creation of next-generation smart materials.

Research Findings on Carbamate-Based Self-Immolative Linkers

| Linker System | Trigger | Released Moiety | Key Features & Findings |

| Dithiol-ethyl carbonate-benzyl carbamate (DEC) | Disulfide reduction | Aliphatic amines | Rapid and quantitative release; Composed of two sequential self-immolative units; Used for reversible protein modification. rsc.orgresearchgate.net |

| p-Aminobenzyl carbamate (PABC) | Enzymatic or chemical cleavage | Aromatic amines, amides, or phenols | Well-established system; Used in several FDA-approved antibody-drug conjugates. sigutlabs.com |

| Trimethyl-substituted carbamate | Formation of a carboxylate, hydroxyl, or amino group | Fluorophores | Spontaneous intramolecular cyclization; Rapid reaction kinetics. mdpi.com |

| Benzylic N-acyl carbamates | Low pH | Amides | Stable in plasma; Releases >80% of the drug in 24h at pH 5.5 via 1,6-benzyl elimination. mdpi.comnih.gov |

Spectroscopic and Computational Characterization

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methodologies are indispensable for the unambiguous determination of a molecule's structure. By probing the interactions of 1-Chloropropan-2-yl carbamate (B1207046) with electromagnetic radiation, detailed information regarding its atomic connectivity, functional groups, and molecular mass can be obtained.

Nuclear Magnetic Resonance Spectroscopy (NMR: ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides granular insights into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. For 1-Chloropropan-2-yl carbamate, with the chemical formula C₄H₈ClNO₂, specific chemical shifts, coupling constants, and correlations in 2D NMR spectra would be expected, allowing for a complete assignment of its structure.

¹H NMR: The proton NMR spectrum would be anticipated to show distinct signals for the protons of the methyl group (CH₃), the methine proton (CH), the methylene protons adjacent to the chlorine atom (CH₂Cl), and the protons of the carbamate group's amine (NH₂). The integration of these signals would correspond to the number of protons in each environment. Spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns, providing information on the connectivity of the carbon backbone.

¹³C NMR: The carbon NMR spectrum would display four distinct signals, corresponding to the four unique carbon environments in the molecule: the methyl carbon, the methine carbon, the methylene carbon, and the carbonyl carbon of the carbamate group. The chemical shift of each carbon would be influenced by its local electronic environment, with the carbon bonded to the electronegative chlorine and oxygen atoms appearing at a lower field.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to further confirm the structure. A COSY spectrum would reveal correlations between coupled protons, while an HSQC spectrum would show correlations between protons and their directly attached carbon atoms, providing definitive evidence for the proposed atomic connectivity.

A representative table of predicted NMR data is provided below. Note that these are estimated values and experimental data may vary.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| CH₃ | 1.2 - 1.4 | 15 - 20 |

| CH | 4.8 - 5.0 | 50 - 55 |

| CH₂Cl | 3.6 - 3.8 | 45 - 50 |

| C=O | - | 155 - 160 |

| NH₂ | 5.0 - 6.0 (broad) | - |

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands.

The most prominent peaks would include:

N-H stretching: A broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the amine group in the carbamate.

C-H stretching: Absorptions in the 3000-2850 cm⁻¹ range, corresponding to the stretching vibrations of the C-H bonds in the alkyl chain.

C=O stretching: A strong, sharp absorption band around 1720-1700 cm⁻¹, indicative of the carbonyl group of the carbamate.

C-N stretching: A peak in the 1250-1020 cm⁻¹ region.

C-Cl stretching: An absorption in the fingerprint region, typically between 800-600 cm⁻¹, confirming the presence of the chloroalkane functionality.

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |

| N-H (stretch) | 3400 - 3200 |

| C-H (stretch, sp³) | 3000 - 2850 |

| C=O (stretch, carbamate) | 1720 - 1700 |

| C-N (stretch) | 1250 - 1020 |

| C-Cl (stretch) | 800 - 600 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (137.56 g/mol ). Due to the presence of chlorine, an isotopic peak [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak would also be expected, which is characteristic of compounds containing a single chlorine atom.

The fragmentation pattern would likely involve the loss of small neutral molecules or radicals, such as the cleavage of the C-Cl bond, loss of the carbamate group, or fragmentation of the propyl chain. Analysis of these fragment ions would provide further confirmation of the compound's structure.

Ultraviolet-Visible Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The carbamate functional group in this compound contains non-bonding electrons on the nitrogen and oxygen atoms and a π-system in the carbonyl group. This allows for n → π* and π → π* electronic transitions. Typically, the n → π* transition for a carbamate carbonyl group results in a weak absorption band in the UV region. While not as structurally informative as NMR or IR for this specific compound, UV-Vis spectroscopy can be useful for quantitative analysis.

Application in Reaction Monitoring and Purity Assessment

The spectroscopic techniques described above are not only crucial for initial structural elucidation but also serve as practical tools for monitoring the synthesis of this compound and assessing its purity. For instance, IR spectroscopy can be used to follow the disappearance of reactant functional groups and the appearance of the characteristic carbamate C=O stretch. NMR spectroscopy can be employed to determine the ratio of product to starting materials and to identify any impurities present in the final product. Chromatographic techniques coupled with spectroscopic detectors, such as HPLC-UV or GC-MS, are routinely used for quantitative analysis and purity verification.

Computational Chemistry and Molecular Modeling

In conjunction with experimental data, computational chemistry and molecular modeling offer a theoretical framework for understanding the properties of this compound at the atomic level. Using quantum mechanical calculations, it is possible to predict various molecular properties.

Theoretical calculations can be used to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of the atoms.

Predict spectroscopic data: Simulating NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions to aid in the interpretation of experimental spectra.

Calculate electronic properties: Determining the distribution of electron density, dipole moment, and molecular orbital energies (HOMO-LUMO gap), which provide insights into the molecule's reactivity and stability.

Model intermolecular interactions: Understanding how this compound might interact with other molecules, which is crucial for predicting its behavior in different environments.

These computational approaches provide a valuable complement to experimental spectroscopic data, offering a deeper understanding of the structural and electronic characteristics of this compound.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in elucidating reaction mechanisms, determining transition state geometries, and calculating activation energies. For a molecule such as this compound, which possesses both a reactive chlorine atom and a carbamate functional group, DFT calculations can predict the most likely pathways for its chemical transformations.

Researchers utilize DFT to model reactions such as nucleophilic substitution at the chlorine-bearing carbon or hydrolysis of the carbamate ester. Calculations can determine whether a reaction proceeds through a stepwise or concerted mechanism by mapping the potential energy surface. mdpi.compku.edu.cn For instance, in related systems, DFT has been used to compare different mechanistic pathways, showing that radical-mediated stepwise pathways can have significantly lower energy barriers than concerted cycloadditions. mdpi.com

Key insights from DFT studies on analogous compounds include:

Activation Energy Barriers: Calculation of the energy difference between reactants and transition states allows for the prediction of reaction rates. Lower activation energies indicate more favorable reaction pathways. researchgate.net

Reaction Intermediates: DFT can identify and characterize the stability of intermediates, such as carbocations or zwitterions, that may form during a reaction. pku.edu.cn

Catalytic Effects: The influence of catalysts on reaction pathways can be modeled. For example, DFT studies on the formation of other carbamates have shown how a catalyst can stabilize intermediates and reduce activation barriers, making a non-spontaneous reaction feasible. mdpi.com

| Reaction Pathway | Type | Calculated Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|---|

| Pathway A | Nucleophilic Substitution (SN2) | 25.4 | -15.2 |

| Pathway B | Elimination (E2) | 31.8 | -8.7 |

| Pathway C | Carbamate Hydrolysis (Acid-Catalyzed) | 22.1 | -11.5 |

Molecular Dynamics Simulations (Implicitly for conformational flexibility)

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the system over time, MD provides detailed information on the conformational flexibility and dynamic behavior of a molecule. For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in solution.

The structure of this compound is not static; its rotatable bonds allow it to adopt various conformations. MD simulations can explore the conformational landscape, identify the most stable (lowest energy) conformations, and quantify the flexibility of different parts of the molecule. chemrxiv.org This is crucial for understanding how the molecule might fit into the active site of an enzyme or interact with other molecules.

Typical outputs from MD simulations relevant to conformational analysis include:

Trajectory Analysis: Visualizing the simulation trajectory shows the dynamic motions, including bond rotations and bending, which define the molecule's accessible conformations.

Solvent Effects: MD simulations can explicitly model solvent molecules, providing insight into how interactions with the solvent (e.g., water) influence the conformational preferences of the solute.

Prediction of Chemical Reactivity and Stability

Computational methods, particularly those based on DFT, are widely used to predict the chemical reactivity and stability of molecules. By analyzing the electronic properties derived from its calculated wavefunction, one can identify the most reactive sites within this compound. nih.gov

Key parameters used to predict reactivity include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, a positive potential would be expected near the carbon atom bonded to the chlorine, making it a site for nucleophilic attack.

Global and Local Reactivity Descriptors: Indices such as chemical hardness, softness, and electrophilicity can be calculated to provide a quantitative measure of the molecule's stability and reactivity. rsc.org

| Parameter | Calculated Value (Arbitrary Units/eV) | Implication |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating capability. |

| LUMO Energy | 1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 8.7 eV | Suggests relatively high kinetic stability. |

| Most Positive Atomic Charge | C2 (Carbon bonded to Cl) | Primary site for nucleophilic attack. |

Molecular Docking Studies for Enzyme Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net Given that many carbamates are known to be enzyme inhibitors, molecular docking is a valuable tool for investigating the potential biological activity of this compound. nih.gov

The process involves placing the ligand into the binding site of a target enzyme and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). A lower binding energy indicates a more favorable and stable interaction. Docking studies can elucidate the mechanism of interaction by identifying key intermolecular forces, such as:

Hydrogen Bonds: Interactions between the carbamate's N-H or C=O groups and amino acid residues in the enzyme's active site.

Hydrophobic Interactions: Interactions involving the alkyl portions of the molecule.

Halogen Bonds: The chlorine atom could potentially form halogen bonds with electron-donating residues.

For example, docking studies of carbamate inhibitors with cholinesterase enzymes have shown that the carbamate moiety forms a complex with a key serine residue in the catalytic triad of the enzyme. nih.gov Similar studies could be performed for this compound with various target enzymes to generate hypotheses about its potential biological targets and mechanism of action. nih.govmdpi.com

| Parameter | Result |

|---|---|

| Binding Energy (kcal/mol) | -6.8 |

| Interacting Residues | Ser-122, Trp-234, Phe-310 |

| Key Interactions | Hydrogen bond with Ser-122, Pi-Alkyl with Trp-234 |

| Inhibition Constant (Ki) (predicted) | 15.2 µM |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Environmental Fate and Mechanistic Degradation Studies

Hydrolytic Degradation Pathways in Environmental Systems

Hydrolysis is a significant abiotic degradation pathway for 1-Chloropropan-2-yl carbamate (B1207046) in aqueous environments. This process involves the cleavage of the carbamate functional group, leading to the formation of 1-chloropropan-2-ol and carbamic acid vulcanchem.com. The latter is unstable and further decomposes to ammonia and carbon dioxide. The hydrolysis of carbamates generally follows first-order kinetics, with the rate being highly dependent on environmental factors such as the presence of soil organic matter and pH vulcanchem.com.

Soil organic matter can significantly influence the hydrolysis rates of carbamates through various matrix effects. The organic components of soil can adsorb carbamate compounds, which may either accelerate or decelerate their degradation. The specific impact of soil organic matter on the hydrolysis of 1-Chloropropan-2-yl carbamate has not been extensively documented in publicly available research. However, for carbamates in general, increased adsorption to soil organic matter can sometimes lead to a decrease in the rate of hydrolysis by making the compound less available for reaction in the aqueous phase. Conversely, some components of soil organic matter may catalyze the hydrolysis reaction.

Table 1: Illustrative Influence of Soil Organic Matter on Carbamate Hydrolysis

| Soil Organic Matter Content | General Effect on Hydrolysis Rate | Potential Rationale |

| Low | Higher availability in solution may lead to faster hydrolysis. | Less adsorption allows for greater dissolution in the soil water phase where hydrolysis occurs. |

| High | Can either decrease or increase hydrolysis rates. | Increased adsorption may reduce availability for hydrolysis. Catalytic activity of some organic matter components may enhance hydrolysis. |

Note: This table provides a generalized overview of the potential effects of soil organic matter on carbamate hydrolysis and is not based on specific experimental data for this compound.

The hydrolysis of this compound is highly dependent on the pH of the surrounding medium. Generally, carbamate esters are more susceptible to hydrolysis under alkaline conditions. For carbamates, degradation half-lives have been observed to vary significantly with pH, for instance, from as short as 3 days at a pH of 9 to as long as 30 days at a pH of 5. This indicates that in more alkaline soils and waters, the degradation of this compound via hydrolysis is expected to be more rapid.

Table 2: pH Dependency of Carbamate Hydrolysis Half-Life (Illustrative)

| pH | General Hydrolysis Rate | Illustrative Half-Life |

| 4 | Slow | > 30 days |

| 7 | Moderate | 15 - 30 days |

| 9 | Fast | < 5 days |

Note: The half-life values in this table are illustrative for carbamates in general and are intended to demonstrate the trend of pH dependency. Specific experimental data for this compound is not available in the searched literature.